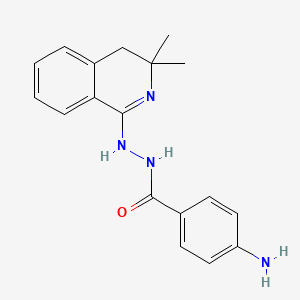![molecular formula C18H25NO4 B5834962 ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)
ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate, also known as compound A, is a novel synthetic compound that has attracted significant attention in the field of pharmaceutical research. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. This leads to a reduction in inflammation and pain. In addition, ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, the activation of anti-inflammatory pathways such as the NF-κB pathway, and the induction of apoptosis in cancer cells. In addition, ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is its broad range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several avenues for future research on ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A, which could lead to the development of more targeted therapies. Finally, further studies are needed to determine the safety and efficacy of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A in human clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A involves the reaction of ethyl 4-piperidinecarboxylate with 2,5-dimethylphenol and phosgene. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. This synthetic route has been optimized to yield high purity ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A with good yields.
Applications De Recherche Scientifique
Compound A has been the subject of extensive research in recent years due to its potential applications in the treatment of various diseases. One of the major areas of interest is its anti-inflammatory and analgesic properties. Studies have shown that ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Another area of research is the anti-tumor activity of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A. Studies have shown that ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A can induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. This makes it a promising candidate for the development of novel anti-cancer therapies.
Propriétés
IUPAC Name |
ethyl 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-4-22-18(21)15-7-9-19(10-8-15)17(20)12-23-16-11-13(2)5-6-14(16)3/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLKFMKNUXHWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
